molecular formula C21H19N3O5 B5586266 2-(4-Methoxyphenyl)-N'-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-(4-Methoxyphenyl)-N'-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B5586266
M. Wt: 393.4 g/mol
InChI Key: BEYIEAIFFGTIRT-LPYMAVHISA-N
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Description

2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a nitrophenyl group, and a furan ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves the condensation of 2-(4-methoxyphenyl)acetohydrazide with 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyridine
  • 4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
  • 2-[[2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl][4-[[2,5-dimethoxy-4-[4-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]amino]ethyl (2-cyanoethyl) Diisopropylphosphoramidite

Uniqueness

2-(4-Methoxyphenyl)-N’-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-3-9-18(19(11-14)24(26)27)20-10-8-17(29-20)13-22-23-21(25)12-15-4-6-16(28-2)7-5-15/h3-11,13H,12H2,1-2H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYIEAIFFGTIRT-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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